molecular formula C17H16N6O3 B2872429 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034288-20-3

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No.: B2872429
CAS No.: 2034288-20-3
M. Wt: 352.354
InChI Key: QBZIZQWPANBUGH-UHFFFAOYSA-N
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Description

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H16N6O3 and its molecular weight is 352.354. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Studies

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activities. For example, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles were synthesized and displayed very good antibacterial and antifungal activity (Ravi S. Lamani, Nitinkumar S. Shetty, R. Kamble, & I. M. Khazi, 2009). Similarly, benzimidazoles bearing oxadiazole nucleus were synthesized as anticancer agents, showing significant to good anticancer activity in vitro (M. Rashid, A. Husain, & Ravinesh Mishra, 2012).

Corrosion Inhibition

Research has also explored the use of 1,3,4-oxadiazole derivatives for corrosion inhibition towards mild steel in acidic environments. These studies provide insights into their protective layer formation on metal surfaces, indicating potential industrial applications (P. Ammal, M. Prajila, & A. Joseph, 2018).

Anticancer Activity

Benzimidazoles bearing an oxadiazole nucleus have been identified as potential anticancer agents. These compounds have been synthesized and evaluated for their in vitro anticancer activities, with some showing significant growth inhibition activity (M. Rashid, A. Husain, & Ravinesh Mishra, 2012).

Binding Interactions

Studies have also focused on the binding interactions between certain compounds and biological receptors, highlighting the potential for developing novel therapeutic agents. For instance, binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones and a trisimidazoline base were investigated, showcasing the importance of such compounds in medicinal chemistry (A. Reichert, R. Fröhlich, R. Ferguson, & A. Kraft, 2001).

Mechanism of Action

Target of Action

The compound, also known as 3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, primarily targets Protein Arginine Methyltransferase 5 (PRMT5) and Tubulin . PRMT5 is a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues, which has been validated as an effective therapeutic target for cancer . Tubulin is a globular protein that is the main constituent of the microtubules in cells .

Mode of Action

The compound interacts with its targets by inhibiting their function. It exhibits potent inhibitory activities against PRMT5 and effectively inhibits microtubule assembly formation . This interaction results in changes in the normal functioning of the cell, leading to cell death in cancer cells .

Biochemical Pathways

The compound affects the PRMT5 pathway and the Tubulin polymerization pathway. PRMT5 is involved in various cellular processes, including signal transduction, gene transcription, and RNA processing . Tubulin polymerization is crucial for cell division and maintaining cell structure . By inhibiting these pathways, the compound disrupts the normal functioning of the cell.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound showed considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM . It has potential antitumor activity against MV4-11 cells .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-10-8-13(22-25-10)17-21-16(26-23-17)9-18-15(24)7-6-14-19-11-4-2-3-5-12(11)20-14/h2-5,8H,6-7,9H2,1H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZIZQWPANBUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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